molecular formula C21H22Cl2N4 B14029555 1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride

1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride

Cat. No.: B14029555
M. Wt: 401.3 g/mol
InChI Key: DVFXABLZWONTKS-UHFFFAOYSA-N
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Description

1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride is a complex organic compound that features an indole moiety, a pyridine ring, and a benzene diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine typically involves the coupling of tryptamine derivatives with pyridine-containing benzene diamines. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro groups on the benzene ring can be reduced to amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Benzene diamine derivatives.

    Substitution: Halogenated indole and pyridine derivatives.

Scientific Research Applications

1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine is unique due to its combination of indole, pyridine, and benzene diamine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C21H22Cl2N4

Molecular Weight

401.3 g/mol

IUPAC Name

1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride

InChI

InChI=1S/C21H20N4.2ClH/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19;;/h1-8,10-13,15,23-24H,9,14H2,(H,22,25);2*1H

InChI Key

DVFXABLZWONTKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4.Cl.Cl

Origin of Product

United States

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